molecular formula C18H13N3O3S B2572913 3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one CAS No. 313243-01-5

3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one

Cat. No.: B2572913
CAS No.: 313243-01-5
M. Wt: 351.38
InChI Key: VGKGOUBTCSKOBU-UHFFFAOYSA-N
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Description

3-(5-((4-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a complex organic compound that combines the structural features of chromen-2-one and 1,3,4-thiadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one typically involves multiple steps:

    Formation of 1,3,4-Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Coupling with Chromen-2-one: The thiadiazole derivative is then coupled with a chromen-2-one derivative. This step often requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the chromen-2-one moiety, potentially converting it to a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydro derivatives of chromen-2-one.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic properties. Its structural features enable it to interact with various biological targets, potentially leading to the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of 3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The chromen-2-one moiety can intercalate with DNA, disrupting replication and transcription processes. The thiadiazole ring can interact with enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole: Similar in structure but lacks the chromen-2-one moiety.

    5-Amino-3-(4-methoxyphenyl)-1H-pyrazole: Contains a pyrazole ring instead of the thiadiazole ring.

    5-Amino-3-(4-methoxyphenyl)isoxazole: Features an isoxazole ring in place of the thiadiazole ring.

Uniqueness

The uniqueness of 3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one lies in its combined structural features of chromen-2-one and thiadiazole, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c1-23-13-8-6-12(7-9-13)19-18-21-20-16(25-18)14-10-11-4-2-3-5-15(11)24-17(14)22/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKGOUBTCSKOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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